molecular formula C16H21Cl3O3 B167644 2,4,5-T 2-Ethylhexyl ester CAS No. 1928-47-8

2,4,5-T 2-Ethylhexyl ester

Cat. No. B167644
CAS RN: 1928-47-8
M. Wt: 367.7 g/mol
InChI Key: MNELUOHPQMJXGU-UHFFFAOYSA-N
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Description

“2,4,5-T 2-Ethylhexyl ester” is also known as “2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester”. It has a molecular formula of C16H21Cl3O3 and a molecular weight of 367.695 .


Molecular Structure Analysis

The molecular structure of “2,4,5-T 2-Ethylhexyl ester” consists of a 2,4,5-trichlorophenoxyacetic acid moiety and a 2-ethylhexyl moiety .

Scientific Research Applications

  • Synthesis and Industrial Applications : The bis(2-ethylhexyl)ester of sebacic acid, related to 2,4,5-T 2-Ethylhexyl ester, is utilized as a synthetic lubricant in aerospace, automobile, and manufacturing industries. Its synthesis involves subcritical and near critical conditions of 2-ethylhexanol without external catalysts, offering economic and environmental advantages (Narayan & Madras, 2017).

  • Herbicide Concentrations and Environmental Impact : Research on live oak (Quercus virginiana Mill.) treated with mixtures of the 2-ethylhexyl ester of 2,4,5-T shows significant herbicide recovery in plant tissues. This insight is crucial for understanding the environmental impact of such chemicals (Baur, Bovey, & Smith, 1969).

  • Fisher Esterification and Polymer Industry : The compound 2-Ethylhexyl acrylate, closely related to 2,4,5-T 2-Ethylhexyl ester, is pivotal in the polymer industry. It undergoes Fisher esterification, which is intensified using a halogen-free deep eutectic solvent acting as a dual solvent-catalyst, demonstrating its industrial potential (Wang et al., 2020).

  • Soil Dissipation Studies : The soil dissipation rate of 2,4-Dichlorophenoxyacetic acid (2,4-D), related to 2,4,5-T 2-Ethylhexyl ester, was found to be equivalent regardless of whether it was applied in amine salt or ester forms. This finding is essential for understanding the environmental fate of such herbicides (Wilson, Geronimo, & Armbruster, 1997).

  • Catalysis and Lipase Activity : The synthesis of 2-ethylhexyl oleate, similar to 2,4,5-T 2-Ethylhexyl ester, was studied for its kinetic and thermodynamic parameters, highlighting the role of lipase catalysis in industrial applications (da Silva et al., 2020).

  • Thermodynamics of Fatty Acid Esters : The study of fatty acid 2-ethylhexyl esters, which are related to 2,4,5-T 2-Ethylhexyl ester, is crucial for the eco-friendly production of biolubricant. The research covers thermodynamics and transport data of these compounds, providing insights into their industrial applications (Zheng et al., 2019).

  • Plasticizer Alternative Assessment : Di 2-ethylhexyl cyclohexane-1,4-dicarboxylate (DEHCH), an ester of polycarboxylic acid and an alternative to phthalate ester-type plasticizers, has been assessed for its toxicity. This research contributes to understanding the safety of alternatives to traditional plasticizers (Hughes, Cox, & Bhat, 2018).

  • Ammonium Ion-Selective Electrodes : Phosphate esters like tris(2-ethylhexyl) phosphate, related to 2,4,5-T 2-Ethylhexyl ester, are used in creating organic ammonium ion-selective electrodes, indicating their importance in analytical chemistry (Katsu, Xu, Tsuji, & Nagamatsu, 1997).

  • Biocatalytic Synthesis of Esters : The biocatalytic synthesis of esters like 2-ethylhexyl 2-methylhexanoate, which are similar to 2,4,5-T 2-Ethylhexyl ester, has been explored. This synthesis is significant for applications at low temperatures and demonstrates the potential of green chemistry in industrial manufacturing (Montiel et al., 2021).

Safety And Hazards

“2,4,5-T 2-Ethylhexyl ester” is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may be harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-ethylhexyl 2-(2,4,5-trichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl3O3/c1-3-5-6-11(4-2)9-22-16(20)10-21-15-8-13(18)12(17)7-14(15)19/h7-8,11H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNELUOHPQMJXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041329
Record name 2,4,5-T 2-Ethylhexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-T 2-Ethylhexyl ester

CAS RN

1928-47-8
Record name 2,4,5-T 2-Ethylhexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1928-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-T-2-ethylhexyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-T 2-Ethylhexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl 2,4,5-trichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-T-etexyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39G492O3LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RE MEYER, HL MORTON, MG MERKLE - tucson.ars.ag.gov
1Received February 21, 1969; accepted for publication April 30, 1969. Cooperative investigation of the Crops Research Division, Agricultural Research Service, USDA and the Texas …
Number of citations: 0 www.tucson.ars.ag.gov
RE Meyer, HL Morton, MG Merkle… - … /Journal of Range …, 1970 - journals.uair.arizona.edu
Materials and Methods A loo-acre tract of cut-over timberland was selected near Livingston, Texas, having a mixed stand of the following l Received February 21, 1969; accepted for …
Number of citations: 5 journals.uair.arizona.edu
MV Xavier Senra, AL Fonseca - Proteins: Structure, Function …, 2021 - Wiley Online Library
Tyrosinases (EC 1.14.18.1) are type‐3 copper metalloenzymes with strong oxidative capacities and low allosteric selectivity to phenolic and non‐phenolic aromatic compounds, which …
Number of citations: 5 onlinelibrary.wiley.com
JS Palmer - 1972 - books.google.com
Phenyl urea compounds Carbamate compounds Thiocarbamate compounds Arsenical compounds Substituted dinitroaniline compounds Dipyridyl compounds Phthalamic acid …
Number of citations: 13 books.google.com
BR Harris - 1978
Number of citations: 2

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